molecular formula C13H15N2O4- B12358638 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-

1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-

Cat. No.: B12358638
M. Wt: 263.27 g/mol
InChI Key: ARLOIFJEXPDJGV-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is a chiral piperazine derivative with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.281 g/mol . Its stereochemistry at the third carbon defines its (3R) configuration, distinguishing it from its (3S) enantiomer. The compound features a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a carboxylic acid group at the C3 position (Figure 1). Its CAS numbers include 138812-69-8 and 65632-62-4 , and it is commonly used as a synthetic intermediate in pharmaceutical chemistry, particularly for chiral amine synthesis and peptide modifications.

Properties

Molecular Formula

C13H15N2O4-

Molecular Weight

263.27 g/mol

IUPAC Name

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1

InChI Key

ARLOIFJEXPDJGV-LLVKDONJSA-M

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of (3R)-Aminopiperidine Intermediates

A foundational approach involves chiral pool synthesis using enantiomerically pure starting materials. For example, (R)-1-Boc-3-aminopiperidine (CAS 13139-17-8) serves as a precursor for introducing the (3R) configuration. Reacting this amine with benzyloxycarbonyl (Cbz) protecting agents, such as Cbz-OSu, in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylamine (DIEA) yields tert-butyl (3R)-3-(benzyloxycarbonylamino)piperidine-1-carboxylate. While this intermediate is a piperidine derivative, analogous strategies could extend to piperazine systems by substituting diamines for monoamines.

Piperazine Ring Formation via Cyclocondensation

Piperazine rings are often constructed via cyclocondensation of 1,2-diamines with carbonyl compounds. For instance, reacting ethylenediamine derivatives with glyoxal derivatives under acidic conditions generates the piperazine backbone. Introducing carboxylic acid groups post-cyclization could involve oxidation of hydroxymethyl or aminomethyl substituents. A patent describing the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid using chlorate/sulfuric acid systems suggests that similar oxidative methods might convert piperazine-substituted alcohols or amines to dicarboxylic acids.

Functionalization and Protection Strategies

Selective Esterification of Carboxylic Acids

The benzyl ester at the 1-position necessitates selective protection. A two-step protocol could involve:

  • Global Protection : Converting both carboxylic acids to tert-butyl esters using Boc anhydride.
  • Selective Deprotection : Hydrolyzing the tert-butyl group at the 1-position under acidic conditions (e.g., HCl in dioxane), followed by benzylation with benzyl bromide and a base (e.g., potassium carbonate).

Alternatively, enzymatic or chemical resolution may achieve regioselectivity. For example, lipase-catalyzed transesterification preferentially modifies one carboxylic acid over another.

Stereochemical Control via Chiral Auxiliaries

The (3R) configuration could be introduced using chiral auxiliaries during ring formation. A method from the synthesis of α,γ-chiral trifluoromethylated amines employs organocatalysts to enforce stereospecific isomerization. Applying similar principles, a proline-derived catalyst might direct the stereochemistry during piperazine ring closure or subsequent functionalization.

Oxidation and Functional Group Interconversion

Manganese Dioxide-Mediated Oxidation

Oxidizing piperazine alcohols to carboxylic acids represents a critical step. Manganese dioxide (MnO₂) in aqueous acidic media effectively oxidizes primary alcohols to carboxylic acids. For example, 2,5-bis(hydroxymethyl)piperazine could be oxidized to 2,5-dicarboxylic acid under these conditions.

Permanganate-Based Systems

Potassium permanganate (KMnO₄) in alkaline conditions offers another oxidation route, as demonstrated in the synthesis of pyrazinedicarboxylic acids. However, overoxidation risks necessitate careful temperature control (40–150°C) and stoichiometric monitoring.

Case Study: Synthesis of Related Piperazine Derivatives

A PubChem entry (CID 72699156) details the synthesis of benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate, a structurally analogous compound. Key steps include:

  • Ring Formation : Condensing chiral amino alcohols with carbonyl compounds.
  • Oxidation : Converting secondary alcohols to ketones or carboxylic acids.
  • Protection : Installing the benzyl ester via carbobenzylation.
    Adapting this protocol, substituting methyl groups with carboxylic acid precursors could yield the target compound.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR : Distinct signals for the benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), carboxylic acid protons (broad, δ 10–12 ppm), and piperazine protons (δ 3.0–4.0 ppm).
  • MS : Molecular ion peak matching the calculated mass (C₁₃H₁₆N₂O₃: 248.28 g/mol).

X-ray Crystallography

Single-crystal X-ray diffraction, as employed for confirming the absolute configuration of similar amines, provides definitive stereochemical assignment.

Challenges and Optimization Considerations

  • Regioselectivity : Differentiating between the two carboxylic acids for selective esterification remains a hurdle. Computational modeling (e.g., DFT) could predict reactive sites and guide protecting group selection.
  • Yield Improvement : Catalytic methods (e.g., palladium-catalyzed couplings) may enhance efficiency over stoichiometric reagents.

Chemical Reactions Analysis

Functionalization Reactions

Functionalization reactions are crucial for modifying the properties of 1,3-Piperazinedicarboxylic acid derivatives. These include:

  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Amidation : Reaction with amines can lead to the formation of amides, enhancing biological activity.

  • Alkylation : The nitrogen atoms in the piperazine ring can undergo alkylation reactions, introducing various alkyl groups.

Example Reactions

Reaction TypeReagents/ConditionsProducts/Notes
HydrolysisHCl or NaOH in aqueous solution1,3-Piperazinedicarboxylic acid
AmidationAmine + DCC (Dicyclohexylcarbodiimide)Piperazinedicarboxamide derivatives
AlkylationAlkyl halide + baseN-alkyl derivatives
  • Characterization Techniques

Characterization of synthesized compounds is essential for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity.

  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

  • Mass Spectrometry (MS) : Provides molecular weight information and structural insights.

  • Research Findings

Recent studies have explored various aspects of 1,3-Piperazinedicarboxylic acid derivatives:

  • A study published in Journal of Applied Electrochemistry focused on synthesizing related compounds via electrodialysis methods, highlighting alternative approaches to functionalize carboxylic acids .

  • Research in Molecules discussed the synthesis and characterization of novel derivatives using NMR and HRMS techniques, demonstrating their potential as drug candidates .

The chemical reactions involving 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- are diverse and significant for both academic research and industrial applications. The ability to modify this compound through various functionalization reactions opens avenues for developing new pharmaceuticals and materials.

Further research is encouraged to explore additional synthetic pathways and applications of this compound in medicinal chemistry and other fields.

  • References

  • ACS Publications on related compounds .

  • MDPI articles discussing synthesis techniques .

  • PubChem database for chemical properties .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with carboxylic acid groups and a phenylmethyl ester moiety. This structure contributes to its pharmacological properties, making it a candidate for drug development.

Pharmacological Applications

  • Analgesic Properties
    • Research indicates that derivatives of piperazine compounds exhibit analgesic effects. The multifunctional nature of these compounds allows them to target multiple pathways involved in pain perception. For instance, studies have shown that certain piperazine derivatives can act as mu-opioid receptor agonists and neurokinin-1 receptor antagonists, providing effective pain relief with reduced side effects compared to traditional opioids .
  • Anticancer Activity
    • Several studies have reported the synthesis of piperazine derivatives with promising anticancer properties. These compounds demonstrate the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, analogs of piperazine have shown effectiveness against different cancer cell lines in vitro .
  • Antimicrobial Effects
    • Piperazine derivatives have been evaluated for their antimicrobial activity against various pathogens. The introduction of different substituents on the piperazine ring can enhance the antimicrobial potency of these compounds, making them potential candidates for developing new antibiotics .

Table 1: Pharmacological Activities of Piperazine Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AnalgesicTY027Mu-opioid agonist/NK1 antagonist
AnticancerVarious Piperazine DerivativesInduction of apoptosis, cell cycle arrest
AntimicrobialPiperazine AnaloguesDisruption of bacterial cell wall synthesis

Case Studies

  • Pain Management Innovations
    A study conducted by Hruby et al. focused on developing multifunctional analgesics that minimize side effects associated with opioid use. The compound TY027 was highlighted for its ability to provide effective pain relief while avoiding common opioid-related issues such as constipation and emesis .
  • Synthesis and Evaluation of Anticancer Agents
    In a research project aimed at discovering new anticancer agents, several piperazine derivatives were synthesized and tested against various cancer cell lines. Results showed that these compounds not only inhibited cell growth but also triggered apoptosis in cancer cells, indicating their potential as effective chemotherapeutic agents .

Mechanism of Action

The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group enhances its binding affinity to these targets, facilitating the modulation of biochemical pathways. This interaction can lead to various physiological effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Properties/Applications
1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- C₁₃H₁₆N₂O₄ Cbz (N1), carboxylic acid (C3), (3R) configuration 264.281 138812-69-8, 65632-62-4 Chiral intermediate in drug synthesis; used in protease inhibitors and CNS-targeting agents .
1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3S)- (Enantiomer) C₁₃H₁₆N₂O₄ Cbz (N1), carboxylic acid (C3), (3S) configuration 264.281 138812-69-8 Opposite stereochemistry may alter binding affinity in chiral environments .
1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate C₁₂H₂₀N₂O₄ Boc (N1), methyl ester (C3), (3R) configuration 272.30 438631-77-7 Boc protection enhances stability under basic conditions; used in peptide coupling .
1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, hydrochloride (1:1) C₁₃H₁₇ClN₂O₄ Cbz (N1), carboxylic acid (C3), HCl salt 300.738 64172-99-2 Improved aqueous solubility; used in formulations requiring ionic derivatives .
1,2-Piperazinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester C₁₄H₁₈N₂O₄ Cbz (N1), methyl ester (C2) 278.30 126937-43-7 Altered substitution pattern (C2 vs. C3) affects ring conformation and reactivity .
(R)-1-Cbz-pyrrolidine-3-carboxylic acid C₁₃H₁₅N₂O₄ Pyrrolidine ring (5-membered), Cbz (N1), (R) config 263.27 N/A Smaller ring size increases ring strain; used in constrained peptidomimetics .

Stereochemical and Functional Group Variations

  • Enantiomeric Pair (3R vs. 3S): The (3R) and (3S) enantiomers exhibit identical physicochemical properties but differ in interactions with chiral biological targets. For example, the (3R) form may show higher affinity for specific enzyme active sites in protease inhibitors, as seen in HIV therapeutics like darunavir precursors .
  • Protecting Group Impact: Replacing the Cbz group with Boc (e.g., 438631-77-7) alters stability. Boc derivatives resist hydrogenolysis but cleave under acidic conditions, whereas Cbz requires catalytic hydrogenation .

Ring Size and Substitution Effects

  • Piperazine vs.
  • Substitution Position: The C2-methylated analog (126937-43-7) shifts the ester group’s position, altering hydrogen-bonding capacity and solubility.

Salt Forms and Solubility

  • The hydrochloride salt (64172-99-2) increases polarity, making it preferable for aqueous formulations. This contrasts with the free acid form, which is more lipophilic and suited for organic-phase reactions.

Biological Activity

1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine ring with two carboxylic acid groups and a phenylmethyl ester. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H14N2O4
  • Molecular Weight : 250.25 g/mol

Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoid compounds, which are associated with pain relief and anti-inflammatory effects.

Pharmacological Effects

  • Analgesic Properties : Studies have shown that the compound exhibits significant analgesic activity in animal models. For instance, it has been reported to reduce tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
  • Anti-inflammatory Effects : The compound's ability to modulate endocannabinoid levels suggests potential anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly through its action on cannabinoid receptors and modulation of neurotransmitter levels.

Study 1: FAAH Inhibition and Pain Management

A study investigated the effects of 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester on FAAH activity in rat models. The results indicated that administration led to a dose-dependent increase in levels of endogenous cannabinoids such as anandamide, correlating with reduced pain responses in both acute and chronic pain models .

Study 2: Anti-inflammatory Activity

In a separate study focusing on inflammatory responses, the compound was administered to rats subjected to carrageenan-induced paw inflammation. The findings demonstrated significant reductions in paw swelling and inflammatory markers, suggesting that this compound could be beneficial in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectModel UsedReference
AnalgesicReduced tactile allodyniaRat neuropathic pain model
Anti-inflammatoryDecreased paw swellingRat carrageenan model
NeuroprotectivePotential modulation of neurotransmittersVarious animal models

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Respiratory protection (e.g., P95/P1 filters for particulates or OV/AG/P99 for vapors) is required if airborne exposure is possible .
  • Ventilation : Ensure local exhaust ventilation to minimize dust or vapor inhalation. Avoid open handling in unventilated spaces .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water. If ingested, seek medical attention and provide SDS documentation (Section 4 of SDS) .
  • Storage : Store at room temperature in a tightly sealed container, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are employed to prepare 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-?

  • Methodological Answer :

  • Core Strategy : The synthesis typically involves functionalizing the piperazine ring. For analogous compounds (e.g., tert-butyl-protected piperazine derivatives), a stepwise approach is used:

Ring Formation : Condensation of 1,2-diamine precursors with carbonyl reagents under acidic conditions.

Esterification : Reaction with benzyl chloroformate or activated esters (e.g., DCC coupling) to introduce the phenylmethyl ester group at the 1-position.

Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-configured starting materials) or enzymatic resolution to ensure stereochemical purity at the 3R position .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can chiral purity of the (3R)-stereoisomer be confirmed and optimized during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for (3R)-configured analogs .
  • Synthetic Control : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) or enantioselective enzymatic esterification to minimize racemization .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference SDS entries (e.g., acute oral toxicity H302 in vs. "no data" in ). Validate via:

In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.

Experimental Testing : Conduct acute toxicity assays (OECD 423) on rodent models to confirm LD₅₀ values.

  • Contextual Factors : Note that discrepancies may arise from batch-specific impurities or differences in test protocols .

Q. What strategies stabilize 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h) and analyze via HPLC. The ester group is prone to hydrolysis under alkaline conditions; buffered storage (pH 4–6) is recommended .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at ≤25°C to prevent thermal degradation .

Q. What advanced analytical methods are suitable for characterizing this compound and its metabolites?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₂₃NO₄, exact mass 305.3688) using ESI+ mode .
  • NMR Spectroscopy : Assign stereochemistry via ¹H-¹H NOESY (e.g., coupling between 3R proton and adjacent groups) .
  • Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., demethylation products) .

Q. How is this compound applied in prodrug design or targeted drug delivery?

  • Methodological Answer :

  • Prodrug Linker : The carbamate/ester groups serve as enzymatically cleavable linkers. For example, conjugate the 3R-carboxylic acid to active pharmaceutical ingredients (APIs) via pH-sensitive ester bonds for site-specific release .
  • Case Study : Analogous piperazine derivatives are used to enhance solubility of hydrophobic APIs (e.g., covalent attachment to antitumor agents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.